{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine
Overview
Description
{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine
is a chemical compound with the molecular formula C15H25N3
. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of piperazine derivatives, such asThis compound
, has been a subject of recent research . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chemical Reactions Analysis
While specific chemical reactions involvingThis compound
are not explicitly mentioned in the literature, piperazine derivatives have been studied for their wide range of biological and pharmaceutical activity .
Scientific Research Applications
Synthesis and Chemical Properties
1,3,4-Oxadiazole N-Mannich Bases were synthesized using a primary aromatic amine or 1-substituted piperazine, leading to derivatives with potential antimicrobial and anti-proliferative activities against various cancer cell lines, indicating a broad spectrum of biological properties for this class of compounds (Al-Wahaibi et al., 2021).
Crystal Structure and Molecular Interactions
Cinnarizinium 3,5-dinitrosalicylate is noted for its crystallographic properties, with the diazacyclohexane ring adopting a chair conformation and intricate hydrogen bonding patterns, demonstrating the potential for complex molecular interactions (Dayananda et al., 2012).
Antimicrobial Activity
Several synthesized compounds, including 1,2,4-Triazole Derivatives , displayed promising antimicrobial properties, indicating their potential use in treating infections caused by various microorganisms (Bektaş et al., 2007).
Biochemical Applications
The synthesis of 1-[2,3-Bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea was reported, characterized by various analytical techniques, hinting at its potential in biochemical applications (Grijalvo et al., 2015).
Ligand Synthesis and Applications
The synthesis of flexible ligands such as bis(pyrazol‐1‐yl)alkane and related compounds demonstrates the versatility of this chemical framework for potential use in various applications, including catalysis or material science (Potapov et al., 2007).
Anticancer and Antiasthmatic Activity
Xanthene Derivatives were synthesized and exhibited significant vasodilatory activity, indicating potential as anti-asthmatic agents. These compounds were also assessed for their anti-proliferative activity against various cancer cell lines, highlighting their potential in the treatment of asthma and cancer (Bhatia et al., 2016).
Mechanism of Action
Target of Action
It’s known that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . Therefore, it’s possible that this compound may interact with similar targets.
Mode of Action
It’s known that its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound might interact with its targets by binding to them and inhibiting their normal function, leading to changes in cellular processes.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it might be involved in modulating the dopaminergic and serotonergic pathways in the brain .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This suggests that the compound might have favorable pharmacokinetic properties that make it a good candidate for drug development.
Result of Action
Some of the synthesized compounds were found to be active and showed good activity against bacillus subtilis and staphylococcus aureus . This suggests that the compound might have antibacterial effects.
Biochemical Analysis
Biochemical Properties
{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dopamine and serotonin receptors, acting as an antagonist . These interactions are crucial for its potential use in treating neurological disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways of neurotransmitters, thereby altering gene expression related to mood regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an antagonist to dopamine and serotonin receptors, inhibiting their activity. This inhibition leads to changes in gene expression and enzyme activity, which are essential for its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and altered cellular function. These dosage-dependent effects are crucial for determining its safe and effective use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism. These interactions affect metabolic flux and metabolite levels, which are essential for understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct it to specific compartments or organelles, affecting its activity and function. Understanding its subcellular localization is essential for elucidating its mechanism of action .
Properties
IUPAC Name |
3-[4-(3,5-dimethylphenyl)piperazin-1-yl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-13-10-14(2)12-15(11-13)18-8-6-17(7-9-18)5-3-4-16/h10-12H,3-9,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQUFXCHLCTJEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)CCCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.